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Compound of Interest

Compound Name: 3-(Benzyloxy)benzoic acid

Cat. No.: B047535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-
(Benzyloxy)benzoic acid, a valuable intermediate in organic synthesis and drug discovery.

The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural confirmation of 3-(Benzyloxy)benzoic acid relies on the comprehensive

analysis of its spectroscopic signatures. The key data from ¹H NMR, ¹³C NMR, and FT-IR

spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Data
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¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)

Chemical Shift (δ) ppm Chemical Shift (δ) ppm

10.5-12.0 (s, 1H, -COOH) 171.9 (-COOH)

7.82 (dt, J = 7.7, 1.3 Hz, 1H) 158.6 (C-O)

7.71 (t, J = 1.9 Hz, 1H) 136.3 (Ar-C)

7.30-7.50 (m, 6H) 130.8 (Ar-C)

7.23 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H) 129.7 (Ar-CH)

5.15 (s, 2H, -CH₂-) 128.8 (Ar-CH)

128.4 (Ar-CH)

127.6 (Ar-CH)

123.1 (Ar-CH)

115.9 (Ar-CH)

70.4 (-CH₂-)

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment

~3000 (broad) O-H stretch (Carboxylic Acid)

1680-1710 C=O stretch (Carboxylic Acid)

1590, 1485, 1450 C=C stretch (Aromatic)

1200-1300 C-O stretch (Carboxylic Acid & Ether)

740, 695 C-H bend (Aromatic)

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural

elucidation. The following are generalized experimental protocols for obtaining the NMR and IR
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spectra of 3-(Benzyloxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 3-(Benzyloxy)benzoic acid is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400

MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the

spectrum and enhance the signal of carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of solid 3-(Benzyloxy)benzoic acid is finely ground with

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR

spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-

to-noise ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to data analysis

for the spectroscopic characterization of 3-(Benzyloxy)benzoic acid.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 3-
(Benzyloxy)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b047535#3-benzyloxy-benzoic-acid-spectroscopic-
data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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